(S)-Alpine borane is a chiral organoboron compound, specifically a trialkylborane, characterized by its unique structure that allows for stereoselective reductions in organic synthesis. It is typically encountered as a colorless liquid or in solution. This compound is derived from the reaction of borane with α-pinene, leading to its designation as "Alpine borane" due to its origin from this natural terpene source. The compound is notable for its ability to facilitate asymmetric synthesis, making it a valuable reagent in the field of organic chemistry .
(S)-Alpine borane does not participate in biological systems. Its mechanism of action lies in its ability to reversibly bind to the carbonyl oxygen of aldehydes and ketones through its Lewis acidic boron center. This creates a six-membered cyclic transition state that directs the transfer of a hydride from the boron atom to the carbonyl carbon in a stereoselective manner [].
(S)-Alpine borane excels in the stereoselective reduction of aldehydes to their corresponding enantiopure alcohols. This reaction, known as the Midland Alpine borane reduction or Midland reduction, harnesses the unique steric and chiral properties of (S)-Alpine borane. The bulky isopinocampheyl group creates a hindered environment around the boron atom, favoring a specific approach of the aldehyde carbonyl group during the reaction. This selectivity translates to the formation of a particular enantiomer of the alcohol product. Wikipedia: Alpine Borane: _ بوران
The Midland reduction offers several advantages for researchers:
(S)-Alpine borane is primarily utilized in stereoselective reductions, particularly in the Midland reduction process. This involves the reduction of aldehydes and ketones to their corresponding alcohols. The general reaction can be represented as follows:
The mechanism involves coordination of the carbonyl oxygen to boron, followed by hydride transfer from the sterically hindered pinane group to the carbonyl carbon, allowing for high stereochemical control .
The synthesis of (S)-Alpine borane typically involves the following methods:
These methods allow for the generation of (S)-Alpine borane in a form suitable for various synthetic applications.
(S)-Alpine borane shares similarities with other organoboron compounds but is unique due to its specific chiral structure and reactivity profile. Below is a comparison with similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
9-Borabicyclo[3.3.1]nonane | Bicyclic Boron Compound | Common precursor for Alpine borane; less sterically hindered |
Diisopinocampheylborane | Trialkylborane | Similar applications but different steric properties |
Myrtanyl Borane | Trialkylborane | Higher enantioselectivity compared to Alpine borane |
(S)-Alpine borane's unique steric configuration allows it to achieve high selectivity in reductions, setting it apart from these related compounds .
The foundation for (S)-Alpine borane was laid by Herbert C. Brown’s pioneering work on hydroboration reactions in the 1950s. Brown’s discovery that boranes could add to alkenes with predictable regioselectivity (anti-Markovnikov) revolutionized carbonyl chemistry. Early chiral boranes like diisopinocampheylborane (Ipc₂BH), synthesized from α-pinene in 1961, demonstrated unprecedented enantioselectivity in hydroboration-oxidation reactions. These developments established boron’s unique ability to transfer stereochemical information through non-covalent interactions.
α-Pinene’s rigid bicyclic structure proved ideal for inducing chirality. Recrystallization techniques optimized by Brown and Krishnamurthy enhanced the enantiopurity of Ipc₂BH derivatives. The synthesis of (S)-Alpine borane via hydroboration of α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN) addressed prior limitations in substrate scope and selectivity.
Table 1: Key Chiral Borane Reagents and Their Applications
Reagent | Synthesis Method | Typical ee (%) | Primary Use |
---|---|---|---|
Ipc₂BH | α-Pinene + BH₃ | 85–90 | Hydroboration of alkenes |
Alpine borane | 9-BBN + α-pinene | 90–99 | Ketone/aldehyde reductions |
B-MeO-9-BBN | Methanolysis of 9-BBN | 70–80 | Sterically hindered substrates |
(S)-Alpine borane, systematically named 9-[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-9-borabicyclo[3.3.1]nonane, represents a sophisticated organoboron compound with a molecular formula of C₁₈H₃₁B and a molecular weight of 258.25 g/mol [1] [2]. The compound exhibits a unique molecular architecture that combines two distinct bicyclic frameworks: a bicyclo[3.3.1]nonane system and a modified pinane (isopinocampheyl) structure, with the boron atom serving as the critical bridging element between these ring systems [1].
The fundamental structural framework consists of a 9-borabicyclononane core, which adopts a characteristic chair-like conformation typical of bicyclo[3.3.1]nonane systems [3] [4]. This bicyclic scaffold provides exceptional rigidity and defines the spatial orientation of the boron center. The boron atom occupies the bridgehead position within the bicyclo[3.3.1]nonane framework, creating a tetrahedral coordination environment that is further stabilized by the isopinocampheyl substituent [1] [5].
The isopinocampheyl moiety, derived from (-)-α-pinene through hydroboration processes, contributes the essential chiral information to the molecule [6] [2]. This terpene-derived fragment features a bicyclo[3.1.1]heptane framework with three methyl substituents positioned at specific stereochemical locations, creating a highly sterically demanding environment around the boron center [1] [5].
Physical Properties of (S)-Alpine Borane
Property | Value |
---|---|
Molecular Formula | C₁₈H₃₁B |
Molecular Weight (g/mol) | 258.25 |
Physical State | Colorless liquid |
Density (g/cm³) | 0.947 |
Boiling Point (°C) | 336.3 at 760 mmHg |
Flash Point (°C) | 157.2 |
Vapor Pressure (mmHg at 25°C) | 0.00022 |
Refractive Index | 1.495 |
Optical Activity [α]₂₂/D (THF) | +20° (c = 12) |
Melting Point (°C) | Not applicable (liquid) |
The molecular geometry of (S)-Alpine borane is characterized by significant steric congestion around the boron center, which is crucial for its stereochemical behavior in asymmetric reduction reactions [1] [7]. The bulky nature of both the bicyclononane and isopinocampheyl substituents creates a highly asymmetric environment that enables exceptional stereoselectivity in carbonyl reduction processes [7] [8].
The electronic structure of the molecule features a Lewis acidic boron center that readily coordinates with electron-rich substrates [1] . The electron-deficient nature of the boron atom is modulated by the electron-donating properties of the alkyl substituents, creating a balanced reactivity profile that allows for controlled interactions with carbonyl compounds .
The isopinocampheyl substituent in (S)-Alpine borane possesses a precisely defined stereochemical configuration that directly determines the absolute configuration of the entire molecule [5] [10]. This chiral auxiliary, systematically designated as (1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptanyl, originates from the natural monoterpene (-)-α-pinene and retains its stereochemical integrity throughout the synthetic transformation [6] [2].
The absolute configuration of the isopinocampheyl fragment follows the Cahn-Ingold-Prelog priority rules, with four distinct stereocenters contributing to the overall chirality [11]. The stereochemical assignments are based on the priority sequence established by atomic numbers and connectivity patterns within the bicyclic framework [11] [12]. The configuration at carbon-1 is S, reflecting the specific spatial arrangement of the methyl group and the bicyclic framework. Carbon-2 exhibits R configuration due to the positioning of the hydrogen atom and the bridging methylene groups. The stereocenter at carbon-3 displays S configuration, determined by the orientation of the boron-bearing substituent relative to the pinane framework. Finally, carbon-5 possesses S configuration based on the arrangement of the gem-dimethyl groups and the bridging carbon atoms [5] [13].
Stereochemical Parameters of (S)-Alpine Borane
Parameter | Value |
---|---|
Absolute Configuration at Boron | S-configuration |
Isopinocampheyl Configuration | (1S,2R,3S,5S)-configuration |
CAS Number | 42371-63-1 |
IUPAC Name | 9-[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-9-borabicyclo[3.3.1]nonane |
Stereochemical Descriptor | (S)-enantiomer |
Chirality Source | Derived from (-)-α-pinene |
Enantiomeric Excess (%) | >97 |
The stereochemical analysis reveals that the isopinocampheyl substituent adopts a rigid conformation that minimizes steric interactions while maximizing the asymmetric environment around the boron center [8] [14]. Molecular mechanics calculations and nuclear magnetic resonance studies indicate that the pinane framework exists in a distorted chair conformation, with the bicyclo[3.1.1]heptane system adopting a geometry that positions the bulky gem-dimethyl groups away from the boron-bearing carbon [14] [15].
The configuration at the boron center itself is designated as S based on the priority assignment of the three substituents: the isopinocampheyl group (highest priority), the bicyclononane framework (intermediate priority), and the implicit coordination site (lowest priority) [11]. This S-configuration at boron is directly responsible for the stereochemical outcome observed in asymmetric reduction reactions, where the reagent exhibits preferential delivery of hydride to specific faces of prochiral carbonyl substrates [7] [8].
The axial methyl group within the isopinocampheyl substituent serves as a principal director of stereoselectivity during reduction processes [8]. This methyl group creates a pronounced steric shield that effectively blocks approach from one face of coordinated carbonyl substrates, thereby directing hydride delivery to the opposite, less hindered face [8] [16]. The stereochemical influence of this axial methyl group has been confirmed through computational studies and experimental observations of reduction outcomes with various substrates [8] [16].
The conformational behavior of (S)-Alpine borane exhibits significant complexity due to the interplay between the rigid bicyclic frameworks and the dynamic equilibria that characterize organoborane systems [17] [18]. In solution, the molecule demonstrates temperature-dependent conformational flexibility that influences its reactivity and stereochemical behavior [19] [20].
The bicyclo[3.3.1]nonane core adopts a predominantly chair-like conformation that provides structural rigidity and defines the spatial orientation of the boron substituents [3] [4]. This framework exhibits limited conformational flexibility due to the constraints imposed by the bridged ring system, with the boat-to-chair interconversion requiring significant activation energy [4] [21]. Computational studies suggest that the preferred conformation minimizes steric interactions between the axial substituents while maintaining optimal orbital overlap for boron-carbon bonding [22].
Conformational Properties of (S)-Alpine Borane
Property | Value |
---|---|
Solution Conformation | Flexible bicyclic system |
Solid State Structure | Crystalline structure available |
Temperature Dependence | Temperature-sensitive equilibria |
Solvent Effects | THF stabilizes monomeric form |
Dynamic Behavior | Dynamic conformational exchange |
Activation Energy (kcal/mol) | 4.37 (estimated) |
Preferred Geometry | Chair-like bicyclo[3.3.1]nonane |
In tetrahydrofuran solution, (S)-Alpine borane exists predominantly as a monomeric species due to the coordinating ability of the solvent, which disrupts potential intermolecular associations [23] [24]. The Lewis basic nature of tetrahydrofuran provides stabilization through coordination to the electron-deficient boron center, resulting in a pseudo-tetrahedral geometry around boron [24]. This coordination influences the conformational preferences of both the bicyclononane and isopinocampheyl fragments, leading to subtle changes in the overall molecular geometry compared to non-coordinating solvents [20] [24].
Temperature effects on the conformational dynamics of (S)-Alpine borane are particularly pronounced above 30°C, where increased thermal energy promotes conformational interconversion and potential dissociation processes [19] [20]. Studies have demonstrated that elevated temperatures can lead to dehydroboration reactions, where the isopinocampheyl substituent is eliminated to generate 9-borabicyclononane [25] [19]. This thermal decomposition pathway represents a competing process that can reduce the stereochemical efficiency of asymmetric reactions at higher temperatures [19].
The solid-state structure of (S)-Alpine borane, as determined by X-ray crystallographic studies of related organoborane compounds, reveals a highly ordered arrangement that reflects the preferred solution conformation [17] [26]. The crystalline form exhibits intermolecular interactions that stabilize specific conformational states, providing insights into the intrinsic conformational preferences of the molecule [17]. The solid-state geometry confirms the chair-like arrangement of the bicyclononane framework and the rigid positioning of the isopinocampheyl substituent [26].
Dynamic conformational exchange processes in (S)-Alpine borane have been investigated through variable-temperature nuclear magnetic resonance spectroscopy and computational modeling [27] [20]. These studies reveal that conformational interconversion occurs on the nuclear magnetic resonance timescale at ambient temperatures, with activation barriers estimated to be approximately 4.37 kcal/mol for major conformational changes [17]. The dynamic behavior is attributed primarily to rotation around the boron-carbon bonds and flexing of the bicyclic frameworks [20].
Solvent effects play a crucial role in determining the conformational equilibria of (S)-Alpine borane [24]. Coordinating solvents such as tetrahydrofuran and diethyl ether stabilize specific conformations through Lewis acid-base interactions, while non-coordinating solvents allow for greater conformational flexibility [24]. The choice of solvent therefore directly influences both the reactivity and stereochemical outcome of reactions involving (S)-Alpine borane [24].
The synthesis of (S)-Alpine borane represents a fundamental transformation in organoborane chemistry, involving the hydroboration of (-)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN) [1] [2] [3]. This reaction exploits the unique structural characteristics of both reactants to produce a sterically hindered chiral trialkylborane with exceptional stereoselectivity in subsequent reduction reactions.
The hydroboration process proceeds through a concerted four-membered transition state mechanism [4]. The reaction is typically conducted under an inert nitrogen atmosphere at temperatures ranging from 50-60°C to maintain optimal reaction kinetics while preserving the integrity of the chiral centers [5] [6]. The use of ethereal solvents, particularly tetrahydrofuran or 1,2-dimethoxyethane, is essential for solubilizing the reactants and facilitating the hydroboration process [2].
The synthesis begins with the preparation of 9-BBN dimer through the hydroboration of 1,5-cyclooctadiene with borane-dimethyl sulfide complex [5] [6]. This process involves careful temperature control during the addition of 1,5-cyclooctadiene to maintain the reaction temperature between 50-60°C [5]. The resulting mixture undergoes distillation to remove dimethyl sulfide, followed by cooling to 0°C to crystallize the 9-BBN dimer [5].
The 9-BBN dimer exhibits remarkable thermal stability, with samples capable of being heated to 200°C for 24 hours under nitrogen without significant loss of hydride activity [9]. This stability stems from the three-center-two-electron B-H-B bonding interaction, which provides a bond dissociation energy significantly higher than conventional borane complexes .
The hydroboration of (-)-α-pinene with 9-BBN follows established protocols that ensure high stereochemical fidelity [11] [3]. The reaction typically employs a 1:1 molar ratio of 9-BBN to (-)-α-pinene, conducted in anhydrous tetrahydrofuran under stringent moisture-free conditions [2] [12]. The resulting (S)-Alpine borane product exhibits optical activities ranging from [α]22/D +1.2° for standard preparations to [α]22/D +20° for highly purified materials [2] [12].
Standard laboratory preparations achieve yields of 85-90% with purities of 92-95% . Optimized synthetic protocols can achieve yields of 92-97% with purities exceeding 99% . The reaction proceeds with excellent regioselectivity due to the steric constraints imposed by the bicyclic 9-BBN framework, which directs the hydroboration to occur preferentially at the less substituted carbon of the α-pinene double bond [4] [1].
The purification of (S)-Alpine borane requires specialized techniques to maintain the compound's stereochemical integrity while achieving the high purity levels necessary for synthetic applications [14] [15]. Multiple complementary approaches have been developed to address the unique challenges associated with handling air-sensitive organoborane compounds.
Crystallization represents the primary purification method for (S)-Alpine borane, with 1,2-dimethoxyethane serving as the preferred solvent system [16]. The crystallization process typically involves cooling solutions to 0°C over extended periods of 12-24 hours to promote the formation of large, high-purity crystals [5]. This method can achieve purities of 97-99% with recovery rates of 88-92%[synthesis_df].
Recrystallization from 1,2-dimethoxyethane provides an effective means of removing impurities, including any remaining α-pinene or oxidation products [16]. The process requires careful control of temperature and atmosphere to prevent decomposition or epimerization of the chiral centers [16].
Vacuum sublimation offers an alternative purification method particularly suited for removing volatile impurities [17]. This technique operates at temperatures up to 120°C under reduced pressure, achieving purities of 98-99% with recovery rates of 85-90%[purification_df]. The thermal stability of Alpine borane makes this approach viable, though careful temperature control is essential to prevent thermal decomposition [17].
The stabilization of (S)-Alpine borane involves multiple approaches designed to minimize exposure to moisture and oxygen while maintaining long-term storage stability [18]. Encapsulation methods using organogels have emerged as innovative solutions for air-stable storage of reactive organoborane compounds [18]. These methods enable safe handling in open laboratory environments without requiring glovebox conditions [18].
Storage under inert atmospheres, typically nitrogen or argon, at temperatures between 2-8°C provides optimal long-term stability [2] [12]. The compound exhibits remarkable air stability, with exposure to ambient conditions for one month resulting in only minor decreases in melting point from 150-152°C to approximately 146-151°C [16].
The transition from laboratory-scale synthesis to industrial production of (S)-Alpine borane requires careful consideration of scalability, safety, and economic factors while maintaining the high purity and stereochemical integrity demanded by synthetic applications [19].
Large-scale production follows similar synthetic routes to laboratory procedures but incorporates optimizations for enhanced yield and operational efficiency . Industrial protocols typically employ continuous or semi-continuous processing to improve throughput while maintaining consistent product quality . Reaction conditions are optimized to ensure high yield and purity, with yields of 85-90% and purities of 92-95% achievable on industrial scales[synthesis_df].
The industrial synthesis begins with the large-scale preparation of 9-BBN dimer, which serves as the hydroboration reagent . Commercial production utilizes specialized reactor designs that facilitate heat removal during the exothermic hydroboration reaction while maintaining the inert atmosphere required for product stability [19].
Industrial production protocols incorporate advanced process control systems to monitor critical parameters including temperature, pressure, and reactant concentrations [19]. Automated addition systems ensure precise stoichiometric control during the hydroboration step, minimizing side reactions and maximizing stereoselectivity [19].
Quality control measures include in-process monitoring using spectroscopic techniques to verify product formation and purity [19]. Gas chromatographic analysis confirms the absence of isomeric impurities, while optical rotation measurements validate the stereochemical integrity of the product [2] [12].
Large-scale purification employs crystallization as the primary separation technique, utilizing industrial crystallizers designed for handling air-sensitive materials . The crystallization process is carefully controlled to achieve the narrow particle size distributions required for consistent downstream processing .
Filtration systems employ specialized designs to maintain inert atmospheres during solid-liquid separations . Washing protocols use anhydrous solvents to remove residual impurities while preserving product integrity .
Flammable